Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
Description
Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2,4-dichlorophenyl group and at position 5 with a methyl ester moiety. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers both electronic and steric properties that influence reactivity and interactions with biological targets. This compound is structurally analogous to agrochemical and pharmaceutical intermediates, though its specific applications require further exploration .
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
InChI Key |
XEJRODJKVUHWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ alternative catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substitution Patterns: The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with 2,6-dichlorophenyl (e.g., ) or 3,5-dichlorophenyl () substitutions. The methyl ester at C5 contrasts with cyclopropyl () or amino () groups, affecting metabolic stability and solubility.
Oxazole Ring Modifications :
- 4,5-Dihydro-1,2-oxazole () introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic target compound. This may influence reactivity in synthetic pathways .
- Acid chloride derivatives () exhibit higher electrophilicity, making them reactive intermediates for amide or ester formation, whereas the methyl ester in the target compound is more stable under physiological conditions .
Physicochemical Properties: Lipophilicity is influenced by halogen placement: 2,4-dichloro substitution (target) may enhance membrane permeability compared to 2,6-dichloro () due to reduced steric hindrance .
Research Findings
- Synthetic Utility : Methyl esters in oxazole derivatives (e.g., target compound, ) are frequently used as intermediates for hydrolysis to carboxylic acids or transesterification, enabling diversification in drug discovery .
- Biological Relevance: Dichlorophenyl-substituted oxazoles are associated with pesticidal and antimicrobial activity.
- Stability : The fully aromatic oxazole core in the target compound likely offers greater thermal and oxidative stability compared to 4,5-dihydro analogs (), which may degrade under harsh conditions .
Biological Activity
Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in antimicrobial and anticancer therapies, along with detailed research findings and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 272.08 g/mol. The structure features a dichlorophenyl group attached to an oxazole ring, with a methyl ester at the carboxylate position. This unique arrangement contributes to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for anticancer properties . Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating specific signaling pathways. It may inhibit cyclooxygenase (COX) enzymes involved in inflammation and cancer progression, thereby reducing tumor growth and metastasis.
The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors. Notably, it may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses and cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | C11H10ClNO3 | Contains a chlorophenyl group but differs in saturation at the isoxazole ring. |
| Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | C11H8Cl2N2O3 | Different position for the carboxylate group on the isoxazole ring. |
| Methyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic acid methyl ester | C12H10Cl2N2O4 | Features a methyl substitution at another position on the isoxazole ring. |
The distinct dichlorophenyl substitution pattern of this compound enhances its biological activities compared to other derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and pharmacological evaluation of this compound:
- Antioxidant Activity : A study reported that derivatives of oxazole compounds exhibit significant antioxidant properties. The IC50 value for one derivative was found to be 23.07 µM compared to Diclofenac sodium (IC50 = 90.21 µM), indicating superior antioxidant activity .
- Enzyme Inhibition : In molecular docking studies, this compound showed high affinity for COX enzymes, suggesting its potential as a scaffold for developing anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate?
The synthesis typically involves cyclization of precursors such as β-keto esters with hydroxylamine derivatives. For example, a method analogous to the production of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves reacting hydroxylamine with a dichlorophenyl-substituted aldehyde to form an oxime intermediate, followed by cyclization and esterification . Adjusting starting materials (e.g., using 2,4-dichlorobenzaldehyde) and optimizing chlorination steps (e.g., using PCl₅) can yield the target compound.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : To analyze proton environments (e.g., methyl ester at δ ~3.9 ppm, aromatic protons from dichlorophenyl).
- IR : Confirms ester carbonyl (~1740 cm⁻¹) and oxazole ring vibrations.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
- X-ray Crystallography : Resolves spatial arrangement, as seen in related oxazole derivatives .
Q. What are the key solubility and stability considerations for this compound?
The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, THF), while the dichlorophenyl moiety increases hydrophobicity. Stability studies under varying pH and temperature are critical, as oxazole rings can hydrolyze under strong acidic/basic conditions. Storage recommendations include inert atmospheres and desiccated environments to prevent ester hydrolysis .
Advanced Questions
Q. How can reaction conditions be optimized to improve cyclization yield?
Key parameters include:
- Solvent Choice : Polar solvents (e.g., DMF) favor cyclization by stabilizing transition states.
- Temperature : Moderate heating (80–100°C) accelerates ring closure without promoting side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, as demonstrated in analogous oxazole syntheses .
- Reaction Time : Monitoring via TLC or HPLC ensures completion while minimizing degradation.
Q. What mechanistic pathways govern the cyclization step?
The reaction likely proceeds via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from hydroxylamine and aldehyde) and a β-keto ester. Alternatively, nucleophilic attack on an activated carbonyl intermediate forms the oxazole ring. Computational studies (e.g., DFT) can map transition states and identify rate-limiting steps .
Q. How does the 2,4-dichlorophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing chlorine atoms deactivate the phenyl ring, directing electrophilic substitutions to meta positions. This electronic effect stabilizes the oxazole ring against nucleophilic attack but may reduce reactivity in coupling reactions (e.g., Suzuki-Miyaura). Hammett constants (σ) for Cl substituents can predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR spectra may arise from polymorphism or solvent effects. Standardized protocols (e.g., using deuterated solvents, calibrated instruments) and cross-validation with X-ray data ensure reproducibility. For example, conflicting carbonyl signals in IR can be resolved by comparing solid-state vs. solution spectra .
Research Applications
Q. What are potential biological targets in medicinal chemistry research?
Oxazole derivatives often exhibit bioactivity by interacting with enzymes or receptors. For example:
- Enzyme Inhibition : The dichlorophenyl group may bind to hydrophobic pockets in kinases or proteases.
- Protein Binding : Analogous compounds show affinity for human serum albumin, suggesting potential as drug carriers .
- Antimicrobial Activity : Structural analogs with halogenated aryl groups have demonstrated efficacy against Gram-positive bacteria .
Q. How can this compound serve as a precursor for advanced materials?
Functionalization of the ester group (e.g., hydrolysis to carboxylic acid) enables conjugation with polymers or nanoparticles. The oxazole ring’s π-conjugation makes it a candidate for organic semiconductors or fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
